molecular formula C10H15N3 B1400765 3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine CAS No. 850172-55-3

3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B1400765
CAS No.: 850172-55-3
M. Wt: 177.25 g/mol
InChI Key: JQAZDDWKDBPEKZ-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a methyl group, and a pyrrolidinyl group

Biochemical Analysis

Biochemical Properties

3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The pyrrolidinyl group in this compound enhances its binding affinity to these enzymes, potentially leading to enzyme inhibition or activation depending on the specific isoform involved . Additionally, this compound can interact with G-protein-coupled receptors (GPCRs), modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to influence neurotransmitter release and synaptic plasticity by modulating ion channel activity and receptor function . In hepatocytes, this compound affects cellular metabolism by altering the expression of genes involved in lipid and glucose metabolism . Furthermore, this compound can impact cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that can either inhibit or enhance enzyme activity . Additionally, this compound can act as an allosteric modulator of GPCRs, influencing receptor signaling without directly competing with endogenous ligands . These interactions can lead to changes in gene expression, enzyme activity, and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be complex. In vitro studies have demonstrated that prolonged exposure to this compound can lead to adaptive changes in enzyme expression and activity, potentially resulting in altered metabolic profiles . In vivo studies have also indicated that chronic administration of this compound can affect tissue homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to exert beneficial effects on metabolic and neurological functions . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been noted, where a specific dose range is required to achieve therapeutic benefits without adverse effects . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and lipid metabolism, thereby altering cellular energy balance and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and function . The distribution of this compound within tissues is also influenced by its affinity for specific tissue components, such as lipids and proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . In these organelles, it can interact with key enzymes and proteins, modulating their activity and influencing cellular processes . The precise localization of this compound within cells is essential for its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine typically involves the reaction of 4-methyl-2,6-dichloropyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction. The resulting intermediate is then treated with ammonia or an amine source to introduce the amino group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the amino group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    3-Amino-4-methylpyridine: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.

    4-Methyl-6-(pyrrolidin-1-yl)pyridine:

    3-Amino-6-(pyrrolidin-1-yl)pyridine: Similar structure but different substitution pattern, leading to variations in its chemical behavior.

Uniqueness: 3-Amino-4-methyl-6-(pyrrolidin-1-yl)pyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both the amino and pyrrolidinyl groups allows for versatile interactions in various chemical and biological contexts.

Properties

IUPAC Name

4-methyl-6-pyrrolidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8-6-10(12-7-9(8)11)13-4-2-3-5-13/h6-7H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAZDDWKDBPEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-methyl-5-nitro-2-pyrrolidin-1-ylpyridine (2.08 g, 10.0 mmol) and 10% palladium on carbon (208 mg) in tetrahydrofuran (10 mL) was stirred under hydrogen atmosphere at room temperature for 16 hr. Catalyst was removed by filtration and the filtrate was concentrated in vacuo to give the title compound (1.76 g, 9.89 mmol, 99%), as a purple solid.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
208 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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